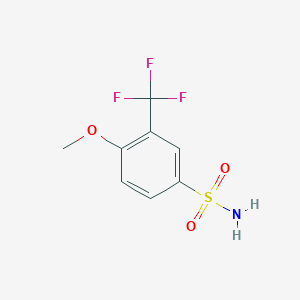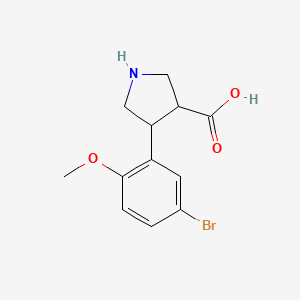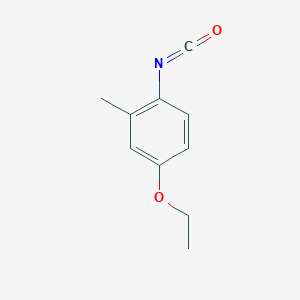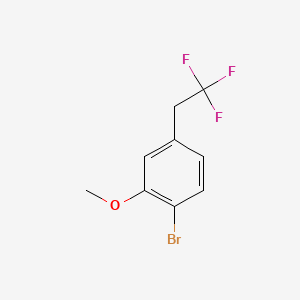
4-(Diethylamino)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-2-methoxyphenol: is an organic compound that features a diethylamino group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethylamine, followed by reduction and methylation steps. The reaction conditions typically include the use of reducing agents such as sodium borohydride and methylating agents like dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diethylamino)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Diethylamino)-2-methoxyphenol is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the creation of compounds with specific photophysical properties .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. This makes it valuable in imaging and diagnostic applications .
Medicine: Its structure allows for modifications that can enhance its binding affinity and selectivity .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its chemical properties contribute to the durability and stability of these materials .
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s diethylamino group allows it to interact with nucleophilic sites, while the methoxy group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-(Diethylamino)salicylaldehyde
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
Comparison: 4-(Diethylamino)-2-methoxyphenol is unique due to its combination of a diethylamino group and a methoxy group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. For example, 4-(Diethylamino)salicylaldehyde lacks the methoxy group, which affects its chemical behavior and applications .
Propiedades
| 50853-64-0 | |
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(diethylamino)-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)9-6-7-10(13)11(8-9)14-3/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
RGWUGDXIWBDWKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)


![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)




